6-Aminoquinoxaline
Overview
Description
6-Aminoquinoxaline, also known as this compound, is a nitrogen-containing heterocyclic compound. It consists of a benzene ring fused with a pyrazine ring, with an amino group attached to the sixth position of the quinoxaline structure. This compound is of significant interest due to its broad spectrum of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Mechanism of Action
Target of Action
Quinoxalin-6-amine, also known as 6-Aminoquinoxaline , is a nitrogen-containing heterocyclic compound . It has been found to interact with various targets, receptors, and microorganisms . .
Mode of Action
The mode of action of Quinoxalin-6-amine involves its interaction with its targets, leading to various biochemical changes. The compound is known to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to the formation of biheterocyclic systems . .
Biochemical Pathways
Quinoxalin-6-amine is involved in various biochemical pathways due to its broad spectrum of interactions. It is known to affect several pathways, leading to downstream effects that contribute to its pharmacological properties . .
Result of Action
The result of Quinoxalin-6-amine’s action at the molecular and cellular level is multifaceted due to its interactions with various targets and involvement in numerous biochemical pathways . .
Biochemical Analysis
Biochemical Properties
Quinoxalin-6-amine has been found to interact with various targets, receptors, or microorganisms . It plays a critical role in various biochemical reactions, particularly in the synthesis of biologically important condensed derivatives .
Cellular Effects
Quinoxalin-6-amine has shown significant effects on various types of cells. For instance, it has been found to have low micromolar potency against a panel of cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Quinoxalin-6-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to result in caspase 3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoxalin-6-amine change over time. It has been observed that light-emitting analogues based on triphenylamine modified Quinoxalin-6-amine exhibit different mechanochromic luminescence properties with emission color changes .
Dosage Effects in Animal Models
The effects of Quinoxalin-6-amine vary with different dosages in animal models. For instance, in vivo studies using Albino mice were done to determine the potency of all the synthesized compounds .
Metabolic Pathways
Quinoxalin-6-amine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminoquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . This reaction typically requires organic solvents, high temperatures, and prolonged reaction times. Another method involves the nucleophilic substitution of 2,3-disubstituted quinoxalines .
Industrial Production Methods
Industrial production of quinoxalin-6-amine often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of alternative reaction media like water, fluorous alcohols, and ionic liquids are utilized to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Aminoquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalin-6-amine to its corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Aminoquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, fluorescent materials, and optoelectronic devices.
Comparison with Similar Compounds
6-Aminoquinoxaline is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Quinazoline: Another nitrogen-containing heterocycle with anticancer properties.
Cinnoline: Known for its antimicrobial activity.
Phthalazine: Used in the development of pharmaceuticals for various therapeutic applications.
This compound stands out due to its versatility and broad spectrum of applications in different fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
quinoxalin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRFBKVMUKEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285430 | |
Record name | quinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-37-9 | |
Record name | 6-Quinoxalinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6298-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxalin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-QUINOXALINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DFT3JVT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Quinoxalin-6-amine derivatives influence their activity as PFKFB3 inhibitors?
A1: Studies have shown that N-aryl substitutions on the Quinoxalin-6-amine scaffold significantly impact the inhibitory potency against PFKFB3, a key enzyme in the glycolytic pathway. For instance, the introduction of a 3-methyl-1-benzothiophen-5-yl group at the 8-position and a 4-methanesulfonylpyridin-3-yl group at the N-position resulted in a compound with an IC50 of 14 nM against PFKFB3. [, ] This suggests that specific substitutions at these positions can enhance binding affinity and inhibitory activity. X-ray crystallography and docking studies have provided insights into the binding mode of these inhibitors within the PFKFB3 active site, guiding further optimization efforts. [, ]
Q2: Can you elaborate on the synthesis of pyrrolo[3,2-f]quinoxaline derivatives starting from Quinoxalin-6-amine?
A2: Researchers have developed an efficient, three-component domino reaction to synthesize pyrrolo[3,2-f]quinoxaline derivatives. This method involves reacting Quinoxalin-6-amine with arylglyoxal monohydrates and cyclic 1,3-dicarbonyl compounds in ethanol, using acetic acid as a catalyst. [] This reaction offers high regioselectivity, proceeds under mild conditions, and provides good yields, making it a valuable approach for accessing this class of compounds.
Q3: Beyond PFKFB3 inhibition, are there other applications of Quinoxalin-6-amine derivatives in medicinal chemistry?
A3: Yes, Quinoxalin-6-amine derivatives have shown potential as antiproliferative agents. [] Research explored 2,3-substituted Quinoxalin-6-amine analogs, investigating their structure-activity relationships. While specific details on their mechanism of action and targets are not provided in the abstract, this research highlights the broader application of this scaffold in medicinal chemistry beyond PFKFB3 inhibition.
Q4: Are there any novel synthetic approaches for Brimonidine, a drug containing the Quinoxalin-6-amine core?
A4: A novel synthesis of Brimonidine, a drug used to treat glaucoma, utilizes a condensation reaction between 5-bromo-6-aminoquinaxaline and N-acetyl ethylene urea in the presence of phosphorus oxychloride. [] This method offers an alternative route to Brimonidine and its derivatives, potentially impacting its production and accessibility.
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